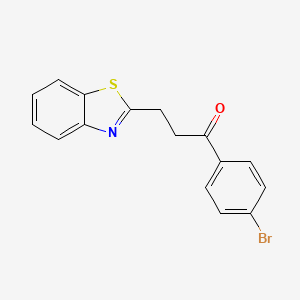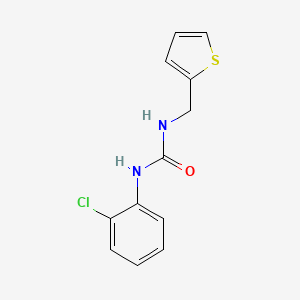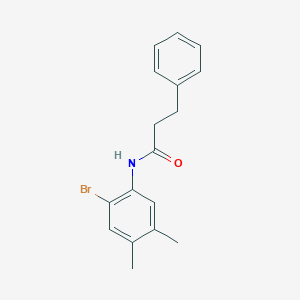![molecular formula C20H18F2O3 B5862788 5-[(2,4-difluorobenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5862788.png)
5-[(2,4-difluorobenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2,4-difluorobenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one, also known as DBCO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. DBCO is a synthetic molecule that belongs to the family of chromen-2-ones and is characterized by its unique chemical structure, which makes it an attractive target for many researchers.
作用机制
The mechanism of action of 5-[(2,4-difluorobenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one is not fully understood, but it is believed to involve the interaction of the molecule with various biological targets, including enzymes, receptors, and DNA. In medicinal chemistry, this compound has been shown to inhibit the activity of various enzymes, such as kinases and proteases, which are involved in cancer cell proliferation and metastasis. In biochemistry, this compound has been used to label biomolecules through the formation of a covalent bond between the molecule and a specific functional group on the biomolecule, such as an azide or alkyne group.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific application and context in which the molecule is used. In medicinal chemistry, this compound has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities, which are attributed to its ability to inhibit the activity of various enzymes and proteins involved in these processes. In biochemistry, this compound has been used to label and detect biomolecules, which has enabled the study of various biological processes, including protein-protein interactions, signal transduction, and gene expression.
实验室实验的优点和局限性
The advantages of using 5-[(2,4-difluorobenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one in lab experiments include its synthetic accessibility, its unique chemical structure, and its versatility in various applications. This compound is relatively easy to synthesize, and its chemical structure allows for the modification of its properties and functions through the introduction of different functional groups. Additionally, this compound can be used in various applications, including medicinal chemistry, biochemistry, and materials science. The limitations of using this compound in lab experiments include its potential toxicity, its limited stability under certain conditions, and its potential reactivity with other biomolecules and chemicals.
未来方向
There are several future directions for the research and development of 5-[(2,4-difluorobenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one, including the exploration of its potential applications in various fields, the optimization of its synthetic methods, and the development of new derivatives and analogs with improved properties and functions. In medicinal chemistry, future research could focus on the development of this compound-based drug candidates with improved efficacy and selectivity, as well as the investigation of its potential applications in other diseases, such as infectious diseases and neurodegenerative diseases. In biochemistry, future research could focus on the development of new labeling and detection methods using this compound, as well as the investigation of its potential applications in other biological systems, such as plants and animals. In materials science, future research could focus on the development of new materials using this compound, as well as the investigation of its potential applications in other areas, such as energy storage and catalysis.
合成方法
The synthesis of 5-[(2,4-difluorobenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one can be achieved through several methods, including the direct reaction of 2,4-difluorobenzyl alcohol with 7-methyl-4-propylcoumarin in the presence of a base and a catalyst. Other methods involve the use of different starting materials, such as 2,4-difluorobenzaldehyde and 7-hydroxy-4-methylcoumarin, which are then subjected to various chemical reactions, including condensation, oxidation, and reduction, to yield this compound.
科学研究应用
5-[(2,4-difluorobenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been used as a building block for the synthesis of various drug candidates, including anticancer agents, antimicrobial agents, and anti-inflammatory agents. In biochemistry, this compound has been used as a tool for the labeling and detection of biomolecules, such as proteins, nucleic acids, and carbohydrates, through a process called bioorthogonal chemistry. In materials science, this compound has been used as a precursor for the synthesis of various materials, including polymers, nanoparticles, and hydrogels.
属性
IUPAC Name |
5-[(2,4-difluorophenyl)methoxy]-7-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2O3/c1-3-4-13-9-19(23)25-18-8-12(2)7-17(20(13)18)24-11-14-5-6-15(21)10-16(14)22/h5-10H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFUTYGQBHRUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-bromo-5-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B5862720.png)



![N-(3-chlorophenyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5862742.png)

![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5862754.png)
![N-(4-fluorophenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5862763.png)
![1-({[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5862764.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5862770.png)
![benzaldehyde (3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B5862785.png)